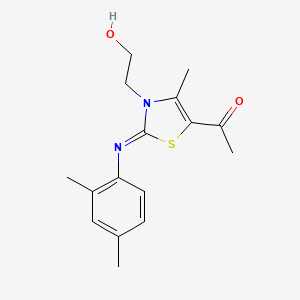
(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone, identified by its CAS number 905764-08-1, is a thiazole derivative with potential biological activities. This compound features a complex structure that includes an imino group, a hydroxyethyl moiety, and a thiazole ring, which contribute to its pharmacological properties.
- Molecular Formula: C₁₆H₂₀N₂O₂S
- Molecular Weight: 304.4 g/mol
- Structure: The compound includes a thiazole ring which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group enhances solubility and facilitates transport across cell membranes, while the thiazole ring may engage in interactions with multiple biological pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains. For example, certain thiazole derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiazole Derivative A | S. aureus | Effective |
| Thiazole Derivative B | E. coli | Moderate |
| (Z)-1-(...) | TBD | TBD |
Cytotoxicity
The cytotoxic effects of thiazole derivatives have been documented in several studies. For instance, IC50 values indicate varying degrees of cytotoxicity among different derivatives, suggesting that modifications in structure can significantly influence biological activity.
| Compound | IC50 (µg/cm³) | Activity |
|---|---|---|
| Compound I | < 0.125 | High Cytotoxicity |
| Compound II | 0.068 | Very High Cytotoxicity |
| (Z)-1-(...) | TBD | TBD |
Case Studies
- Anticancer Potential : A study focusing on quinazoline derivatives demonstrated that structural modifications can lead to enhanced anticancer properties. Similar approaches could be explored for (Z)-1-(...) to evaluate its efficacy against cancer cell lines .
- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of thiazole derivatives suggest that (Z)-1-(...) may serve as a potential inhibitor for specific enzymes involved in metabolic pathways .
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-5-6-14(11(2)9-10)17-16-18(7-8-19)12(3)15(21-16)13(4)20/h5-6,9,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBKSPHJCZONJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














